2-({5-[(2,6-Dichlorophenyl)methoxy]pyrazin-2-yl}amino)ethan-1-ol
Description
2-({5-[(2,6-Dichlorophenyl)methoxy]pyrazin-2-yl}amino)ethan-1-ol is a heterocyclic compound featuring a pyrazine core substituted at position 5 with a (2,6-dichlorophenyl)methoxy group and at position 2 with an aminoethanol moiety. The (2,6-dichlorophenyl)methoxy substituent introduces steric bulk and electron-withdrawing effects due to the chlorine atoms in the ortho positions of the benzene ring .
Properties
CAS No. |
642085-76-5 |
|---|---|
Molecular Formula |
C13H13Cl2N3O2 |
Molecular Weight |
314.16 g/mol |
IUPAC Name |
2-[[5-[(2,6-dichlorophenyl)methoxy]pyrazin-2-yl]amino]ethanol |
InChI |
InChI=1S/C13H13Cl2N3O2/c14-10-2-1-3-11(15)9(10)8-20-13-7-17-12(6-18-13)16-4-5-19/h1-3,6-7,19H,4-5,8H2,(H,16,17) |
InChI Key |
INFGSGHFOUKMBT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)COC2=NC=C(N=C2)NCCO)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-[(2,6-Dichlorophenyl)methoxy]pyrazin-2-yl}amino)ethan-1-ol typically involves the following steps:
Formation of the pyrazine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Substitution with 2,6-dichlorophenyl group: The pyrazine ring is then substituted with a 2,6-dichlorophenyl group using electrophilic aromatic substitution reactions.
Attachment of the ethan-1-ol moiety: Finally, the ethan-1-ol group is introduced through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-({5-[(2,6-Dichlorophenyl)methoxy]pyrazin-2-yl}amino)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction could produce alcohols.
Scientific Research Applications
2-({5-[(2,6-Dichlorophenyl)methoxy]pyrazin-2-yl}amino)ethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-({5-[(2,6-Dichlorophenyl)methoxy]pyrazin-2-yl}amino)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Pyrazine vs. Pyrimidine Derivatives
The pyrazine core in the target compound distinguishes it from pyrimidine-based analogs. For example, AS1269574 (2-([2-{4-bromophenyl}-6-methyl-4-pyrimidinyl]amino)ethanol) replaces pyrazine with pyrimidine, incorporates a 4-bromophenyl group, and adds a methyl substituent . This structural shift alters electronic properties and binding interactions:
- Pyrazine : Electron-deficient due to two nitrogen atoms in a 1,4-positions, favoring π-π stacking and charge-transfer interactions.
Pyrazole and Pyran Derivatives
Compounds such as 11a and 11b () feature pyran or pyrazole cores instead of pyrazine. These heterocycles differ in aromaticity and ring strain:
- Pyrazole : A five-membered ring with two adjacent nitrogen atoms, offering stronger hydrogen-bonding capacity.
- Pyran : A six-membered oxygen-containing ring, conferring conformational flexibility and varied solubility .
Substituent Variations
(2,6-Dichlorophenyl)methoxy vs. Halogenated Analogues
The (2,6-dichlorophenyl)methoxy group is critical for steric and electronic effects. Key comparisons include:
Aminoethanol vs. Ester/Nitrile Substituents
The aminoethanol group contrasts with substituents like ethyl cyanoacetate () or nitrile groups ():
- Aminoethanol: Enhances water solubility and hydrogen-bonding capacity, favoring interactions with polar targets.
- Nitrile/Ester Groups : Increase lipophilicity and metabolic stability, as seen in pesticidal compounds like cyanazine .
Structural and Functional Comparison Table
Biological Activity
The compound 2-({5-[(2,6-Dichlorophenyl)methoxy]pyrazin-2-yl}amino)ethan-1-ol , also known by its CAS number 642085-76-5 , is a pyrazine derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHClNO
- Molecular Weight : 314.167 g/mol
- LogP : 2.8396 (indicating moderate lipophilicity)
The compound features a pyrazine core substituted with a dichlorophenyl group and an ethanolamine moiety, which may influence its interaction with biological targets.
Research indicates that compounds similar to 2-({5-[(2,6-Dichlorophenyl)methoxy]pyrazin-2-yl}amino)ethan-1-ol may exert their effects through various mechanisms, including:
- Inhibition of Kinases : Compounds in the same class have shown inhibition of p38 MAP kinase, a critical enzyme involved in inflammatory responses. Inhibitors of this pathway can reduce the production of pro-inflammatory cytokines such as IL-1β and TNFα, suggesting potential therapeutic applications in autoimmune diseases .
- Antitumor Activity : Some derivatives have demonstrated enhanced antitumor effects when used in combination with established therapies. For example, a related compound showed improved efficacy in non-small-cell lung cancer models when paired with EGFR inhibitors .
Pharmacological Effects
The biological activity of the compound can be summarized as follows:
| Activity Type | Description |
|---|---|
| Anti-inflammatory | Potential to inhibit cytokine production through kinase inhibition |
| Antitumor | Enhanced activity in cancer models when combined with other agents |
| Neuroprotective | Related compounds have shown protective effects in neurodegenerative models |
Case Studies
- Anti-inflammatory Effects : A study on p38 MAPK inhibitors highlighted the role of similar compounds in modulating inflammatory responses. The findings suggest that 2-({5-[(2,6-Dichlorophenyl)methoxy]pyrazin-2-yl}amino)ethan-1-ol may be effective in reducing inflammation in models of arthritis .
- Cancer Research : In preclinical trials, related pyrazine derivatives demonstrated significant antitumor activity when used alongside existing treatments. These findings underscore the potential of this compound class in cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
